molecular formula C11H15NO2 B1605385 ethyl 2-(4-aminophenyl)propanoate CAS No. 32868-25-0

ethyl 2-(4-aminophenyl)propanoate

Cat. No.: B1605385
CAS No.: 32868-25-0
M. Wt: 193.24 g/mol
InChI Key: MWBVNWYNXULIDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)propanoate is an organic compound characterized by a propanoate ester backbone with a 4-aminophenyl substituent at the α-carbon. Its molecular formula is C₁₁H₁₅NO₂, and it serves as a key intermediate in medicinal chemistry, particularly in synthesizing aromatase inhibitors and other bioactive molecules . The 4-aminophenyl group contributes to its electron-rich aromatic system, enabling interactions with biological targets, while the ethyl ester enhances lipophilicity, influencing pharmacokinetic properties.

Properties

CAS No.

32868-25-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3

InChI Key

MWBVNWYNXULIDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)N

Other CAS No.

32868-25-0

Origin of Product

United States

Preparation Methods

Preparation via Alkylation and Reduction of p-Nitrophenol Derivatives

Method Overview:

  • The synthesis typically begins with the alkylation of p-nitrophenol or related compounds.
  • Ethyl bromoacetate is used as the alkylating agent in the presence of potassium carbonate and catalytic potassium iodide.
  • The resulting ethyl 2-(4-nitrophenoxy)acetate intermediate undergoes selective reduction of the nitro group to the amino group.

Key Reaction Conditions:

Step Reagents/Conditions Duration Temperature Notes
Alkylation p-Nitrophenol, ethyl bromoacetate, K2CO3, KI 8 hours Reflux Monitored by TLC; direct filtration
Reduction NH4Cl/Fe in ethanol/water 4 hours Reflux Safer than Pd/C hydrogenation
Work-up Hot filtration, extraction with ethyl acetate - Room temperature Crystallization over 1 week

Research Findings:

  • This method avoids the use of nascent hydrogen or complex reduction setups.
  • The reduction with ammonium chloride and iron powder is both cost-effective and safer compared to catalytic hydrogenation (Pd/C).
  • The product crystallizes as reddish-brown crystals with high purity, confirmed by NMR and X-ray crystallography.

Preparation via Reaction of p-Fluoronitrobenzene and Diethyl Methylmalonate

Method Overview:

  • A novel route involves reacting p-fluoronitrobenzene with diethyl methylmalonate under alkaline conditions with heating.
  • The reaction mixture is cooled, hydrolyzed with alkali, and impurities are removed by washing and extraction.
  • The intermediate is then esterified using thionyl chloride, followed by catalytic reduction to the amine.

Key Reaction Conditions:

Step Reagents/Conditions Temperature Range Notes
Nucleophilic substitution p-Fluoronitrobenzene, diethyl methylmalonate, alkali Heating (not specified) Reaction completion followed by cooling
Hydrolysis Alkali Ambient Layering and washing to remove impurities
Esterification Thionyl chloride 55–75 °C Dropwise addition, followed by cooling
Reduction Catalyst (safe hydrazine hydrate replacing Ni) 70–80 °C Direct layering, filtration with diatomite
Work-up Neutralization, extraction with methylbenzene Ambient Concentration to obtain product

Research Findings:

  • This method improves filtration speed and reduces extraction steps, saving time and cost.
  • The use of hydrazine hydrate as a reducing agent replaces active nickel catalysts, enhancing safety and reducing waste treatment difficulties.
  • The process allows direct layering after reaction, minimizing hydrochloric acid usage and environmental impact.

Comparative Data Table of Preparation Methods

Parameter Alkylation + NH4Cl/Fe Reduction p-Fluoronitrobenzene + Diethyl Methylmalonate Route
Starting Materials p-Nitrophenol, Ethyl bromoacetate p-Fluoronitrobenzene, Diethyl methylmalonate
Key Reagents Potassium carbonate, Potassium iodide, NH4Cl, Fe powder Alkali, Thionyl chloride, Hydrazine hydrate catalyst
Reaction Time (total) ~12 hours (alkylation + reduction) Not fully specified, multiple steps
Temperature Range Reflux conditions (alkylation and reduction) 55–80 °C for esterification and reduction
Safety Safer reduction method (NH4Cl/Fe vs Pd/C) Hydrazine hydrate replaces nickel catalyst for safety
Environmental Impact Avoids nascent hydrogen, simple work-up Reduced acid usage, less waste generation
Purity of Final Product High purity, crystalline form Efficient extraction and concentration
Filtration and Work-up Hot filtration, ethyl acetate extraction Direct layering, diatomite filtration

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-aminophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-(4-aminophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical processes and pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Ester Group Modifications
  • Cyclohexyl 2-(4-aminophenyl)propanoate (FCE24328): Replacing the ethyl ester with a cyclohexyl group increases steric bulk and lipophilicity. This modification enhances binding affinity to aromatase enzymes, as demonstrated by its superior inhibitory activity (Ki < 20 nM) compared to aminoglutethimide (Ki = 180 nM) .
Substituents on the Phenyl Ring
  • Ethyl 2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (Fenoxaprop-ethyl): The introduction of a 6-chloro-benzoxazolyloxy group transforms the compound into a potent herbicide. This substituent enhances oxidative stability and target specificity in plants .
  • Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride: A methanesulfonyl group at the para position increases polarity and hydrogen-bonding capacity, making it a candidate for central nervous system (CNS) drug development .
Additional Functional Groups
  • (S)-Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: The addition of a phthalimide (isoindoline-1,3-dione) group introduces rigidity and hydrogen-bonding sites. This derivative is used in peptide synthesis and as a chiral building block in asymmetric catalysis .
Stereochemical Variations
  • (S)-Ethyl 2-Amino-3-(4-fluorophenyl)propanoate: The (S)-enantiomer exhibits selective binding to neurotransmitter receptors, highlighting the role of stereochemistry in pharmacological activity .

Key Research Findings

Aromatase Inhibition: Cyclohexyl 2-(4-aminophenyl)propanoate (FCE24328) outperforms aminoglutethimide in vitro, with Ki values < 20 nM due to optimized lipophilicity and binding interactions .

Herbicidal Activity: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (fenoxaprop-ethyl) exhibits rapid uptake in plants, inhibiting acetyl-CoA carboxylase (ACCase) at nanomolar concentrations .

Chiral Specificity: The (S)-enantiomer of ethyl 2-amino-3-(4-fluorophenyl)propanoate shows 10-fold higher affinity for serotonin receptors compared to the (R)-form, underscoring the importance of stereochemistry .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(4-aminophenyl)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via two primary routes:

  • Esterification of Propanoic Acid Derivatives : Reacting 2-(4-aminophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester. Optimizing molar ratios (e.g., 1:3 acid-to-ethanol) and reflux duration (4–6 hours) achieves yields >95% .
  • Friedel-Crafts Alkylation : Using aluminum chloride (AlCl₃) as a catalyst, 4-aminophenyl groups can be introduced to ethyl propanoate precursors. Continuous flow reactors enhance reproducibility and purity (>98%) by minimizing side reactions .

Q. Critical Parameters :

FactorOptimal ConditionImpact on Yield/Purity
Catalyst Loading10 mol% AlCl₃Higher loading increases byproducts
Reaction Temperature80–100°CExcess heat degrades amino group
Purification MethodCrystallization (hexane)Removes unreacted starting material

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : A triplet at δ 1.2–1.4 ppm (ethyl CH₃), a quartet at δ 4.1–4.3 ppm (ethyl CH₂), and aromatic protons at δ 6.5–7.2 ppm (4-aminophenyl group). The NH₂ group may appear as a broad singlet (~δ 5.5 ppm) but is often obscured by solvent .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, aromatic carbons at 110–150 ppm, and ethyl carbons at 14–60 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1730 cm⁻¹, N-H stretches (3300–3500 cm⁻¹) for the amino group, and aromatic C=C at 1600 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 207 (C₁₁H₁₅NO₂) and fragmentation patterns (e.g., loss of ethyl group, m/z 162) confirm structure .

Validation : Cross-reference with high-purity standards and spiking experiments to resolve overlapping signals.

Advanced Research Questions

Q. How does the electronic nature of the 4-aminophenyl group affect the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The 4-aminophenyl group is electron-donating due to resonance (+R effect), activating the aromatic ring toward electrophilic substitution. Key implications:

  • Directing Effects : The amino group directs electrophiles to the para position, enabling regioselective functionalization (e.g., halogenation, nitration) .
  • Nucleophilic Reactivity : The ester’s carbonyl becomes less electrophilic due to conjugation with the aromatic ring, slowing hydrolysis. Use alkaline conditions (e.g., NaOH/EtOH) to cleave the ester selectively .

Q. Experimental Design :

  • Compare reaction rates with non-amino analogs (e.g., ethyl 2-(4-methylphenyl)propanoate) under identical conditions.
  • Monitor intermediates via in situ IR or HPLC to track substituent effects .

Q. What strategies can mitigate discrepancies in reported bioactivity data of this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Purity : Use HPLC (≥99% purity) and elemental analysis to verify compound integrity .
  • Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Structural Confirmation : X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities, as seen in analogous esters .

Case Study : Inconsistent IC₅₀ values for COX-2 inhibition may stem from differences in enzyme sources (recombinant vs. tissue-derived). Use recombinant human COX-2 for comparability .

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools :
    • ADMET Predictors : Estimate hepatic clearance (e.g., CYP3A4/2D6-mediated oxidation) and plasma protein binding .
    • Docking Studies : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites (e.g., hydroxylation at the phenyl ring) .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-MS/MS metabolite profiling .

Q. Data Integration Example :

Metabolic StepPredicted SiteExperimental Confirmation (LC-MS/MS)
Phase I OxidationC4 of phenyl ringm/z 223 ([M+H]+ hydroxylated)
Phase II ConjugationNH₂ glucuronidationm/z 379 ([M+Glucuronide]+)

Q. What advanced catalytic systems improve the enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Use BINAP-ruthenium complexes for asymmetric hydrogenation of α,β-unsaturated precursors (e.g., 2-(4-nitrophenyl)propenoate), achieving >90% ee .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, retaining the desired (R)-enantiomer .

Optimization : Screen solvents (e.g., tert-butanol vs. hexane) and temperatures (25–40°C) to maximize enantioselectivity.

Q. Note on Contradictions :

  • reports >95% yields for esterification, while Friedel-Crafts routes () may yield <80% due to competing side reactions. Resolve by pre-protecting the amino group (e.g., acetylation) to enhance regioselectivity .

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